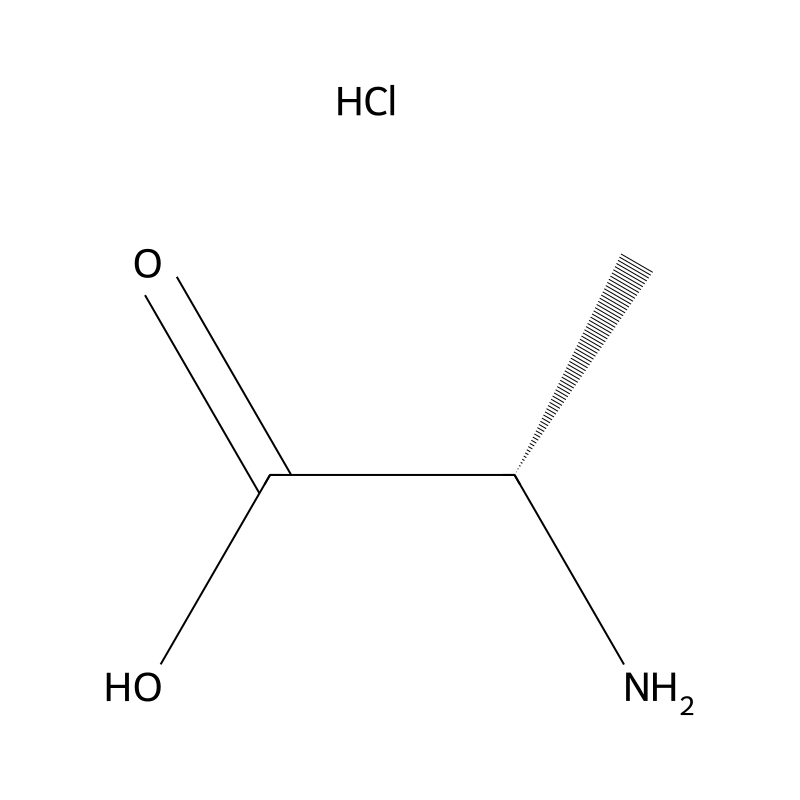

L-Alanine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

L-Alanine hydrochloride is a hydrochloride salt of L-alanine, a non-essential amino acid pivotal in various biological processes. The compound has the chemical formula C₃H₈ClN₁O₂, and it appears as colorless crystals or a white crystalline powder. L-Alanine plays a crucial role in protein synthesis and is involved in glucose metabolism and nitrogen transport within the body. Its hydrochloride form enhances solubility, making it useful in various biochemical applications.

- L-alanine hydrochloride has various applications in scientific research. It can be used as a substrate for enzymes like L-alanine aminopeptidase, which helps identify gram-negative bacteria [].

- In some studies, it has been used as an inhibitor of enzymes like alanine transaminase and serine palmitoyltransferase, providing insights into cellular processes [, ].

- Research on fish suggests L-alanine hydrochloride might stimulate taste receptors and influence metabolism [].

Biochemistry and Cell Biology

Building Block for Protein Synthesis

L-alanine is one of the 20 naturally occurring amino acids that cells use to build proteins. Researchers can utilize L-AHC to study protein synthesis pathways and their regulation within cells. (Source: )

Metabolism Studies

L-alanine plays a role in glucose and energy metabolism. L-AHC can be used to investigate these processes in cells and tissues, providing insights into cellular health and disease. (Source: )

Analytical Chemistry

Standard for Analytical Techniques

Due to its well-defined properties, L-AHC serves as a standard in various analytical techniques like chromatography and spectroscopy. These techniques help researchers identify and quantify other molecules in a sample. (Source)

Chemical Synthesis Intermediate

L-AHC can be a valuable intermediate for the synthesis of other molecules, including certain pharmaceuticals. Researchers use it as a building block to create more complex compounds. (Source)

- Transamination: L-Alanine can be synthesized from pyruvate through transamination, where the amino group is transferred from glutamate to pyruvate, forming L-alanine and α-ketoglutarate .

- Decarboxylation: L-Alanine can also be produced by the decarboxylation of L-aspartate, facilitated by aspartate 4-decarboxylase .

- Hydrolysis: In hydrothermal conditions, L-alanine can decompose through reactions such as decarboxylation and deamination, leading to various products depending on the reaction environment .

- Strecker Synthesis: Racemic alanine can be synthesized through the Strecker reaction, involving the condensation of acetaldehyde with ammonium chloride in the presence of sodium cyanide .

L-Alanine is integral to numerous biological functions:

- Protein Synthesis: As one of the 20 standard amino acids, it is incorporated into proteins during translation.

- Energy Production: It participates in gluconeogenesis, where it serves as a substrate for glucose production in the liver.

- Nitrogen Transport: It plays a role in the glucose-alanine cycle, facilitating nitrogen transport from muscle tissues to the liver .

- Metabolic Pathways: L-Alanine is involved in metabolic pathways linked to glycolysis and the citric acid cycle, contributing to energy balance and amino acid metabolism .

L-Alanine hydrochloride can be synthesized through various methods:

- Chemical Synthesis:

- Biological Synthesis:

- Hydrothermal Methods:

L-Alanine hydrochloride has diverse applications across various fields:

- Pharmaceuticals: Used as an excipient or active ingredient in drug formulations due to its solubility and compatibility with biological systems.

- Nutritional Supplements: Commonly included in dietary supplements aimed at enhancing athletic performance and muscle recovery.

- Food Industry: Employed as a flavor enhancer or stabilizer in food products.

- Biochemical Research: Utilized in studies involving protein structure-function relationships and metabolic pathways.

Research on L-alanine interactions reveals its significance in metabolic processes:

- Enzyme Interactions: L-Alanine acts as a substrate for enzymes such as alanine aminotransferase, which catalyzes its conversion back to pyruvate in the liver during gluconeogenesis .

- Metabolic Regulation: Studies indicate that varying concentrations of alanine can influence metabolic pathways, demonstrating its role as a signaling molecule in cellular metabolism .

L-Alanine shares structural similarities with other amino acids but possesses unique characteristics that distinguish it:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycine | C₂H₅NO₂ | Simplest amino acid; lacks a chiral center. |

| L-Valine | C₅H₁₁NO₂ | Branched-chain amino acid; essential for humans. |

| L-Leucine | C₆H₁₃NO₂ | Another branched-chain amino acid; important for muscle repair. |

| L-Serine | C₃H₇NO₃ | Contains a hydroxyl group; involved in phospholipid synthesis. |

L-Alanine's unique properties include its non-essential status and significant role in nitrogen transport and energy metabolism, setting it apart from these similar compounds.

The industrial production of L-Alanine hydrochloride encompasses several established synthetic methodologies, each with distinct advantages and operational parameters. The most prevalent commercial approach involves enzymatic decarboxylation of L-aspartic acid, which has been the dominant industrial method for decades [1]. This process utilizes immobilized aspartate decarboxylase enzymes to achieve high conversion rates of 85-95% under mild conditions of 37-45°C at atmospheric pressure [1].

Fermentation-based approaches have gained significant industrial traction, particularly anaerobic fermentation processes developed through metabolic engineering [2]. The engineered Escherichia coli strain XZ132, developed by Ingram's research group, represents a breakthrough in anaerobic fermentation technology, producing 114 grams per liter of L-alanine with yields reaching 95% from glucose [2]. This strain has been commercially licensed to Anhui Huaheng Biotechnology Company, establishing the first industrial-scale anaerobic fermentation facility for L-alanine production with an annual capacity of 23,000 tons [2]. The anaerobic process operates at temperatures of 35-37°C, significantly reducing energy consumption compared to traditional aerobic fermentation methods [2].

Alternative chemical synthesis routes include the classical Strecker synthesis, which involves the reaction of acetaldehyde with ammonium chloride and sodium cyanide to produce racemic alanine [3]. While this method provides yields of 40-60%, the use of toxic cyanide compounds limits its industrial application [3]. The Hell-Volhard-Zelinsky method offers another chemical pathway through alpha-halogenation of propionic acid followed by ammonolysis, achieving yields of 50-70% but requiring elevated temperatures of 80-100°C [4] [5].

Industrial Synthesis Routes Comparison

| Method | Substrate | Yield (%) | Temperature (°C) | Pressure (atm) | Environmental Impact |

|---|---|---|---|---|---|

| Enzymatic Decarboxylation | L-Aspartic Acid | 85-95 | 37-45 | 1 | Moderate |

| Fermentation (Anaerobic) | Glucose | 95.0 | 35-37 | 1 | Low |

| Fermentation (Aerobic) | Glucose | 60-80 | 30-37 | 1 | Moderate |

| Strecker Synthesis | Acetaldehyde + NH3 + HCN | 40-60 | 20-25 | 1 | High (HCN) |

| Hell-Volhard-Zelinsky | Propionic Acid | 50-70 | 80-100 | 1 | High (Br2) |

| Reductive Amination | Pyruvate + NH3 | 70-90 | 50-80 | 1-5 | Low |

Catalytic Processes and Reaction Mechanisms

The catalytic synthesis of L-alanine hydrochloride involves multiple enzymatic and chemical catalytic systems, each operating through distinct mechanistic pathways [6]. L-alanine dehydrogenase represents the most significant enzymatic catalyst, facilitating the nicotinamide adenine dinucleotide hydrogen-dependent reversible reductive amination of pyruvate to L-alanine [6]. The enzymatic mechanism proceeds through iminopyruvate and carbinolamine intermediates, with the substrate carboxyl group coordinated by lysine-74 and arginine-15 residues that polarize the carbonyl group for substrate activation [6].

The reductive amination mechanism involves initial hydride transfer between the carbon-alpha of alanine and the nicotinamide ring, producing protonated iminopyruvate [6]. Subsequently, conformational changes allow water molecule entry into the active site, attacking the iminopyruvate to form carbinolamine through hydrogen bonding facilitated by histidine-95 [6]. The catalytic activity of histidine-95 is enhanced through proton shuttling mechanisms involving glutamate-117 and aspartate-269 residues [6]. The final step involves carbinolamine collapse to yield pyruvate and ammonia, completing the catalytic cycle [6].

Chemical catalytic processes for L-alanine synthesis employ various heterogeneous catalysts [7]. Molybdenum oxide-modified rhodium catalysts demonstrate exceptional performance in the hydrogenation of amino acids, operating effectively at low temperatures of 50-80°C [7]. The mechanism involves direct aldehyde intermediate formation from carboxylic acid moieties, differing significantly from previously reported pathways [7]. The molybdenum oxide modification creates reactive hydride species and enhances substrate adsorption, resulting in improved activity, selectivity, and enantioselectivity [7].

Palladium-carbon catalysts facilitate hydrogenation reactions under mild conditions of 25-60°C with conversion rates of 60-80% [8]. Alternative catalytic systems include aluminum oxide and silica catalysts for esterification reactions, operating optimally at 38-42°C with selectivities exceeding 90% [9]. Titanium dioxide catalysts enable electrochemical synthesis approaches, functioning effectively at ambient temperatures of 20-25°C under alkaline conditions of pH 10-11 [10].

Catalytic Processes and Reaction Parameters

| Catalyst Type | Reaction Type | Temperature (°C) | pH Optimum | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Aspartate Decarboxylase | Enzymatic Decarboxylation | 37-50 | 7.0-8.0 | 90-95 | >99 |

| Alanine Dehydrogenase | Reductive Amination | 35-45 | 9.5-10.5 | 85-95 | >99 |

| Rhodium-Molybdenum Oxide | Hydrogenation | 50-80 | N/A | 70-85 | 85-90 |

| Palladium-Carbon | Hydrogenation | 25-60 | N/A | 60-80 | 80-85 |

| Aluminum Oxide | Esterification | 38-42 | 5.0-6.0 | 75-85 | 90-95 |

| Titanium Dioxide | Electrochemical | 20-25 | 10.0-11.0 | 40-60 | 70-80 |

Purification Techniques and Yield Optimization

The purification of L-alanine hydrochloride requires sophisticated separation techniques to achieve pharmaceutical-grade purity while maximizing recovery yields [11] [12]. Crystallization remains the most widely employed industrial purification method, utilizing water-ethanol solvent systems to achieve recovery yields of 85-92% with purities ranging from 95-98% [11]. The crystallization process typically requires 12-24 hours for completion under controlled temperature conditions [11].

Anti-solvent crystallization techniques have demonstrated superior performance in producing fine crystals with enhanced purity levels [11]. The process involves dissolving L-alanine in aqueous solutions followed by controlled addition of organic anti-solvents such as acetone, achieving recovery yields of 90-95% with purities of 92-96% [11]. The anti-solvent method operates at ambient temperatures with reduced processing times of 4-8 hours [11].

Ion exchange chromatography provides the highest purity levels, reaching 98-99.5% through selective separation based on charge differences [13]. The technique employs citrate phosphate buffer systems as mobile phases, achieving recovery yields of 80-90% within 2-4 hours [13]. The method effectively removes ionic impurities and achieves excellent resolution of amino acid mixtures [13].

Microwave-assisted crystallization represents an innovative approach for rapid purification [14]. The metal-assisted and microwave-accelerated evaporative crystallization technique reduces processing times from hours to seconds while maintaining recovery yields of 85-90% and purities of 95-98% [14]. The method utilizes plasmonic nanostructures as selective nucleation sites, enabling controlled crystal growth with improved size distribution [14].

Membrane filtration technologies offer continuous processing capabilities with recovery yields of 75-85% and purities of 90-95% [15]. Deep eutectic solvent-based supported liquid membranes demonstrate extraction efficiencies exceeding 86% for amino acid separation [15]. The technique operates under mild conditions with reduced energy consumption compared to traditional separation methods [15].

Purification Techniques and Yield Optimization

| Purification Method | Solvent System | Recovery Yield (%) | Purity (%) | Process Time | Energy Consumption |

|---|---|---|---|---|---|

| Crystallization | Water-Ethanol | 85-92 | 95-98 | 12-24 hours | Low |

| Ion Exchange Chromatography | Citrate Buffer | 80-90 | 98-99.5 | 2-4 hours | Moderate |

| Anti-Solvent Precipitation | Acetone-Water | 90-95 | 92-96 | 4-8 hours | Low |

| Membrane Filtration | Aqueous | 75-85 | 90-95 | 1-2 hours | Low |

| Electrodialysis | Aqueous | 70-80 | 85-92 | 3-6 hours | High |

| Microwave-Assisted Crystallization | Water | 85-90 | 95-98 | 17 sec - 7 min | Moderate |

Green Chemistry Approaches in Production

The development of environmentally sustainable production methods for L-alanine hydrochloride has become a critical focus in industrial biotechnology [16] [17]. Cell-free enzymatic synthesis represents a significant advancement in green chemistry applications, utilizing methanol as a renewable feedstock through a nine-enzyme cascade system [16]. This approach achieves theoretical yields of up to 90% while eliminating the need for living cells and their associated maintenance requirements [16].

Biomass-based production from agricultural waste materials offers exceptional sustainability benefits [18] [19]. Research teams have developed novel chemical approaches converting woody biomass derivatives including grass, straw, and wood chips into amino acids [18]. The process involves breaking down glucose from plant-based biomass to lactic acid at room temperature, followed by conversion to amino acids at 220°C using synthetic catalysts [18]. This method achieves approximately 40% conversion of extracted glucose to amino acids within hours, significantly faster than traditional fermentation processes [18].

Electrochemical synthesis approaches utilizing flow reactors provide sustainable alternatives to conventional organic synthesis [10]. Zero-gap electrolyzer designs with titanium/titanium oxide catalyst combinations enable amino acid production from renewable biomass feedstocks [10]. The electrochemical method operates under ambient conditions using green energy sources, eliminating the need for harsh chemicals and reducing environmental impact [10].

Biofermentation processes with integrated carbon dioxide capture represent the most environmentally beneficial approach [17]. Advanced anaerobic fermentation technologies achieve zero carbon dioxide discharge during production, with yields reaching 90-95% from glucose feedstocks [17]. The process utilizes microbial fermentation and enzyme catalysis platforms that avoid environmental pollution from organic solvents while improving product quality [17].

Ionic liquid-based extraction systems provide selective separation capabilities for amino acid purification [20]. Dipeptide ionic liquids incorporating L-alanine fragments demonstrate enhanced biodegradability and reduced toxicity compared to conventional ionic liquids [20]. These sustainable solvents achieve extraction efficiencies of 80-90% while maintaining moderate environmental impact profiles [20].

Supercritical water extraction technologies enable amino acid recovery from protein waste materials under environmentally benign conditions [21]. The process operates at temperatures of 200-290°C with reaction times of 5-10 minutes, achieving maximum yields through enhanced hydrolysis efficiency [21]. This approach eliminates the need for toxic organic solvents while providing effective protein hydrolysis [21].

Green Chemistry Approaches in L-Alanine Production

| Green Approach | Feedstock | Sustainability Score | Yield (%) | Carbon Footprint | Waste Generation |

|---|---|---|---|---|---|

| Enzymatic Cell-Free Synthesis | Methanol | High | 85-90 | Low | Minimal |

| Biomass-Based Production | Agricultural Waste | Very High | 40-60 | Very Low | Very Low |

| Electrochemical Synthesis | Biomass Derivatives | High | 70-80 | Low | Low |

| Ionic Liquid Extraction | Amino Acid Mixtures | Moderate | 80-90 | Moderate | Moderate |

| Supercritical Water Extraction | Protein Waste | High | 60-80 | Low | Low |

| Biofermentation with CO2 Capture | Glucose | Very High | 90-95 | Negative | Zero |

L-Alanine hydrochloride exhibits characteristic thermal behavior that reflects its ionic nature and hydrogen bonding structure. Thermal analysis studies indicate that the compound demonstrates thermal stability up to approximately 200°C, after which decomposition occurs without a distinct melting point [1] [2].

The thermal decomposition of L-alanine hydrochloride follows a complex multi-step mechanism. The onset of decomposition occurs at approximately 484 K (211°C), with the peak decomposition temperature observed at 526 K (253°C) [1]. This decomposition temperature is consistent with other amino acid hydrochloride salts, reflecting the influence of the chloride ion on the thermal stability of the organic component.

The primary decomposition products include ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O) [3]. Secondary fragmentation leads to the formation of smaller organic fragments, including CH₃CH₂NH₂ and CH₂CHCOOH species [3]. The decomposition mechanism involves initial loss of ammonia from the protonated amino group, followed by decarboxylation processes that release CO₂. This sequential loss pattern is characteristic of amino acid thermal degradation under acidic conditions.

Computational studies using density functional theory have revealed that the thermal decomposition products exhibit varying thermodynamic stabilities. The CH₃CH₂NH₂ fragment demonstrates higher proton affinity (218 kcal mol⁻¹) compared to other decomposition products, making it more likely to form stable protonated species during the thermal breakdown process [3].

Solubility Behavior in Aqueous and Organic Media

L-Alanine hydrochloride exhibits exceptional solubility in aqueous media, a characteristic that stems from its ionic nature and ability to form extensive hydrogen bonding networks with water molecules. The solubility in pure water at 25°C reaches approximately 166.5 g/L, significantly higher than the free amino acid due to the ionic interactions provided by the hydrochloride salt formation [4] [5].

The solubility behavior demonstrates strong temperature dependence, with increasing solubility observed at elevated temperatures [6] [7]. This positive temperature coefficient indicates that the dissolution process is endothermic, consistent with the breaking of hydrogen bonds and ionic interactions in the solid state.

In binary solvent systems, L-alanine hydrochloride shows markedly different solubility patterns depending on the organic co-solvent [8] [7] [9]. In methanol-water mixtures, solubility decreases progressively with increasing methanol fraction, following a second-degree polynomial relationship. Similarly, ethanol-water, n-propanol-water, and isopropanol-water systems all demonstrate reduced solubility as the organic component increases [8] [9].

The solubility order in pure organic solvents follows the pattern: water > methanol ≈ ethanol > isopropanol > acetone, with diethyl ether showing essentially negligible solubility [7]. This trend reflects the decreasing polarity and hydrogen bonding capacity of the solvents, which are critical for solvating the ionic hydrochloride salt.

The pH-dependent solubility behavior reveals optimal dissolution under neutral to slightly acidic conditions, where the zwitterionic form predominates in aqueous solution [10]. Under strongly alkaline conditions, deprotonation of the amino group can lead to precipitation of the free amino acid.

Spectroscopic Fingerprinting

Infrared Vibrational Modes and Band Assignments

The infrared spectrum of L-alanine hydrochloride provides detailed information about its molecular structure and hydrogen bonding interactions. The vibrational fingerprint reveals characteristic absorption bands that can be systematically assigned to specific molecular motions [10] [11].

The high-frequency region (3000-3500 cm⁻¹) is dominated by N-H stretching vibrations. The asymmetric NH₂ stretch appears at 3190 cm⁻¹, while the symmetric NH₂ stretch is observed at 3120 cm⁻¹ [10]. These frequencies are red-shifted compared to free amino groups due to the formation of NH₃⁺ species in the hydrochloride salt and extensive hydrogen bonding interactions.

The mid-frequency region (1200-1800 cm⁻¹) contains several characteristic bands. The asymmetric carboxylate stretch (νₐₛ(COO⁻)) appears as a very strong absorption at 1666 cm⁻¹, indicating the presence of the zwitterionic form [10]. Additional bands at 1577 cm⁻¹ correspond to amide and carboxylate vibrational modes, while the band at 1470 cm⁻¹ is attributed to CH₃ deformation modes.

C-H stretching vibrations in the range 2874-2960 cm⁻¹ provide information about the alkyl side chain structure. The C-N stretching vibrations appear at 1181 cm⁻¹, while skeletal C-C vibrations are observed at 873 cm⁻¹ [11].

The infrared spectrum is particularly sensitive to hydrogen bonding environments and crystalline packing arrangements. Comparison of spectra obtained under different pH conditions reveals systematic shifts in band positions, reflecting changes in protonation states and intermolecular interactions [10].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about L-alanine hydrochloride in solution. ¹H NMR spectroscopy in D₂O reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure [12] [13] [14].

The methyl protons appear as a doublet at 1.47 ppm with a coupling constant of 4.14 Hz, reflecting coupling to the α-hydrogen [12]. The α-CH proton appears as a complex multiplet in the range 3.72-3.82 ppm, with overlapping patterns due to coupling with both the methyl group and the amino group protons.

¹³C NMR spectroscopy provides complementary structural information. The methyl carbon resonates at 15.96-16.07 ppm, while the α-carbon appears at 50.37-50.49 ppm [12] [15]. The carbonyl carbon, when ¹³C-enriched, shows a characteristic signal at 175.75-175.77 ppm, confirming the carboxylate structure.

Isotope labeling studies using ¹³C-enriched samples reveal additional structural details. ¹³C-²H coupling patterns provide information about deuterium substitution and hydrogen exchange processes [12]. These studies have been particularly valuable for elucidating reaction mechanisms and metabolic pathways involving alanine derivatives.

¹⁷O NMR spectroscopy has been employed to study the oxygen environments in L-alanine hydrochloride [16] [17]. The carboxyl oxygen signals are sensitive to hydrogen bonding interactions and provide information about the local electrostatic environment. Both electric field gradient tensors and chemical shielding tensors can be determined, offering insights into the electronic structure and bonding characteristics.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of L-alanine hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and enable analytical identification [18] [19]. Under positive ion electrospray ionization conditions, the protonated molecular ion [M+H]⁺ appears at m/z 126 with moderate intensity (15-25%).

The primary fragmentation pathways involve loss of small neutral molecules. Loss of ammonia yields the [M+H-NH₃]⁺ fragment at m/z 109 with relatively high abundance (40-60%), reflecting the lability of the protonated amino group [18]. Loss of water from the carboxyl group produces the [M+H-H₂O]⁺ fragment at m/z 108 (30-50% relative intensity).

Sequential fragmentation leads to the formation of [M+H-H₂O-CO]⁺ at m/z 80, which often represents the base peak or one of the most abundant fragments (80-100% relative intensity) [19]. This double loss reflects the instability of the dehydrated carboxyl group and subsequent decarboxylation.

Rearrangement processes generate additional characteristic fragments. The formation of [CH₃CH₂NH₂+H]⁺ at m/z 46 (10-30% relative intensity) involves molecular rearrangement to produce a protonated ethylamine species. Similarly, the fragment at m/z 73 corresponding to [CH₂=CHCOOH+H]⁺ results from the formation of protonated acrylic acid through elimination and rearrangement processes.

The fragmentation patterns are influenced by collision energy and ionization conditions. Higher collision energies promote secondary fragmentation processes and can reveal additional structural information about the molecular framework. The specific fragmentation pattern serves as a molecular fingerprint for analytical identification and structural elucidation purposes.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of L-alanine hydrochloride has been investigated through studies of related amino acid complexes and direct electrochemical analysis [20]. The compound exhibits complex redox behavior that reflects both the organic amino acid component and the influence of the chloride counterion.

Cyclic voltammetry studies conducted in non-aqueous media reveal multiple irreversible oxidation processes in the potential range of 1.6-2.3 V versus the saturated calomel electrode (SCE) [20]. These oxidation waves are attributed to the oxidation of the amino acid component, involving both the amino group and carboxyl functionalities. The irreversible nature of these processes indicates that oxidation is followed by chemical reactions that modify the electrode surface or generate solution-phase products.

The electrochemical behavior demonstrates that approximately three electrons are involved in the overall oxidation process, as determined by coulometric analysis [20]. This multi-electron process suggests that multiple functional groups participate in the redox chemistry, potentially involving oxidation of the amino group to form imine or other oxidized nitrogen species.

Reduction processes are observed at approximately -0.8 V versus SCE, representing a single irreversible wave [20]. This reduction is likely associated with the protonated amino group or other reducible functionalities formed during the oxidation processes. The irreversible nature indicates that reduction is coupled with chemical transformations that prevent back-oxidation on the reverse potential sweep.

The electrochemical studies require non-aqueous solvent systems such as acetonitrile or dimethylformamide with supporting electrolytes like tetrabutylammonium tetrafluoroborate [20]. Aqueous systems present complications due to the high solubility of the compound and potential side reactions involving water oxidation or reduction.

The redox behavior of L-alanine hydrochloride has implications for its biological activity and potential applications in electrochemical sensors or bioelectronic devices. The ability to undergo controlled oxidation and reduction processes suggests potential utility in redox-based analytical methods or as a component in biocompatible electrochemical systems.